Methyl 2,3-difluoro-6-nitrobenzoate
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Overview
Description
Methyl 2,3-difluoro-6-nitrobenzoate is an organic compound with the molecular formula C8H5F2NO4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 are replaced by fluorine atoms, and the hydrogen at position 6 is replaced by a nitro group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,3-difluoro-6-nitrobenzoate typically involves the nitration of methyl 2,3-difluorobenzoate. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature control, concentration of reagents, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,3-difluoro-6-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen in the presence of a catalyst.
Substitution: The fluorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products:
Reduction: Methyl 2,3-difluoro-6-aminobenzoate.
Substitution: Methyl 2,3-difluoro-6-aminobenzoate derivatives.
Hydrolysis: 2,3-difluoro-6-nitrobenzoic acid.
Scientific Research Applications
Methyl 2,3-difluoro-6-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of methyl 2,3-difluoro-6-nitrobenzoate depends on its chemical reactivity and the nature of its interactions with biological targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atoms enhance the compound’s stability and influence its electronic properties, affecting its reactivity and interactions with enzymes and receptors.
Comparison with Similar Compounds
Methyl 2,6-difluoro-3-nitrobenzoate: Similar structure but with different positions of the nitro and fluorine groups.
Methyl 2,3-difluorobenzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Methyl 3-nitrobenzoate: Lacks the fluorine atoms, affecting its stability and reactivity.
Uniqueness: Methyl 2,3-difluoro-6-nitrobenzoate is unique due to the specific positioning of the fluorine and nitro groups, which confer distinct electronic and steric properties. These features make it a valuable compound in synthetic chemistry and various research applications.
Properties
Molecular Formula |
C8H5F2NO4 |
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Molecular Weight |
217.13 g/mol |
IUPAC Name |
methyl 2,3-difluoro-6-nitrobenzoate |
InChI |
InChI=1S/C8H5F2NO4/c1-15-8(12)6-5(11(13)14)3-2-4(9)7(6)10/h2-3H,1H3 |
InChI Key |
NCAPZGFLGBOLLQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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